Irigenin trimethyl ether
Overview
Description
Irigenin trimethyl ether is a derivative of irigenin, a natural isoflavonoid primarily isolated from the Iris and Belamcanda genera (Iridaceae family). Irigenin is known for its multifunctional biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects . The trimethyl ether derivative is synthesized to enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of irigenin trimethyl ether typically involves the methylation of irigenin. Irigenin can be extracted from plant sources using 70% alcohol for crude extraction, followed by fractionation with solvents such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol . The methylation process involves reacting irigenin with methylating agents like methyl iodide in the presence of a base such as potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Irigenin trimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavonoid derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Irigenin trimethyl ether has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Irigenin trimethyl ether exerts its effects through various molecular targets and pathways:
Anti-cancer: Inhibits cancer cell proliferation by modulating signaling pathways such as ERK/MAPK and TNF-α.
Anti-inflammatory: Reduces inflammation by inhibiting enzymes like cyclooxygenase and lipoxygenase.
Neuroprotection: Protects neurons by reducing oxidative stress and modulating neuroinflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Irigenin: The parent compound with similar biological activities but lower stability and bioavailability.
Tectorigenin: Another isoflavonoid with comparable anti-cancer and anti-inflammatory properties.
Genistein: A well-known isoflavonoid with extensive research on its anti-cancer and estrogenic activities.
Uniqueness
Irigenin trimethyl ether is unique due to its enhanced stability and bioavailability compared to its parent compound, irigenin. This makes it a more effective candidate for pharmaceutical applications.
Properties
Molecular Formula |
C21H22O8 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)26-4)12-10-29-13-9-16(25-3)20(27-5)21(28-6)17(13)18(12)22/h7-10H,1-6H3 |
InChI Key |
NCEXCGUAXVAJMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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